2-Methylbenz[a]anthracene-d14

Mass Spectrometry Isotope Dilution Internal Standard Selection

Quantifying 2-methylbenz[a]anthracene in environmental or food matrices demands an exact isotopic match to avoid the 16-35% bias caused by generic isomer responses. 2-Methylbenz[a]anthracene-d14 is the perdeuterated (+14 Da) internal standard that eliminates native-analyte cross-talk and matrix suppression. • Corrects for analyte loss and ionization suppression in IDMS workflows. • +14 Da shift isolates the IS signal from ¹³C isotopologues, unlike +3 Da d₃ analogs. • Enables defensible petrogenic vs. pyrogenic source apportionment with the validated RRF of 0.73. • Supplied as a certified solid; stable at ambient shipping conditions.

Molecular Formula C19H14
Molecular Weight 256.406
CAS No. 1795033-63-4
Cat. No. B588290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenz[a]anthracene-d14
CAS1795033-63-4
Synonyms2-Monomethylbenz[a]anthracene-d14;  NSC 409461-d14; 
Molecular FormulaC19H14
Molecular Weight256.406
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyXPRFYYVRSILJDC-HGWILGJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenz[a]anthracene-d14 (CAS 1795033-63-4): A Perdeuterated Internal Standard for Trace PAH Analysis


2-Methylbenz[a]anthracene-d14 is a perdeuterated isotopologue of the monomethylated polycyclic aromatic hydrocarbon (PAH), 2-methylbenz[a]anthracene. The compound is structurally defined by the replacement of fourteen hydrogen atoms with deuterium, resulting in a molecular formula of C19D14 and a molecular weight of 256.40 g/mol . This perdeuteration provides a theoretical mass shift of +14 Da compared to its non-deuterated counterpart (MW: 242.31 g/mol), which is practically applied as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-methylbenz[a]anthracene in complex environmental matrices [1]. Its primary value proposition lies in enabling isotope dilution mass spectrometry (IDMS) methodologies, where it corrects for analyte loss during sample preparation and matrix-induced ionization suppression, which is a capability fundamentally absent in its unlabeled counterpart [2].

Workflow Isotope dilution mass spectrometry (IDMS) for trace PAH analysis
Selection Perdeuterated internal standard for matched‑isomer quantification
Use Context Corrects sample preparation loss and matrix‑induced ion suppression

Why 2-Methylbenz[a]anthracene-d14 Cannot Be Replaced by Unlabeled or Partially Labeled PAH Analogs


The analytical value of 2-Methylbenz[a]anthracene-d14 is predicated on its specific isotopic signature and isomer identity, making generic substitution a source of significant error. Using the non-deuterated 2-methylbenz[a]anthracene as a surrogate internal standard is analytically invalid as its signal is indistinguishable from the target analyte [1]. Substituting with a partially deuterated analog, such as 1-Methylbenz[a]anthracene-d3, introduces a mass shift of only +3 Da, which risks severe isotopic cross-talk with the native analyte's natural abundance 13C peaks, compromising quantification accuracy [2]. Furthermore, research has demonstrated that the relative response factors (RRFs) for isomeric methylbenz[a]anthracenes vary dramatically—from 0.12 for 12-methylbenz[a]anthracene to 1.7 for 6-methylbenz[a]anthracene—meaning that quantification based on a mismatched isomer's response will grossly over- or under-estimate true concentrations [3]. These physical and analytical constraints mandate the use of the exact perdeuterated analog for scientifically defensible quantification.

Unlabeled Analog Signal indistinguishable from target analyte; analytically invalid as internal standard.
Partially Deuterated (d3) +3 Da mass shift risks isotopic cross‑talk with native 13C peaks, compromising accuracy.
Isomeric Mismatch Relative response factors vary up to 14‑fold among methylbenz[a]anthracene isomers; group RRF introduces unacceptable bias.

Quantitative Evidence for the Selection of 2-Methylbenz[a]anthracene-d14 Over Closest Analogs


Mass Shift Advantage of Perdeuterated (d14) over Partially Deuterated (d3) Monomethylbenz[a]anthracenes

The complete deuteration of 2-Methylbenz[a]anthracene-d14 yields a mass shift of +14 Da from the native analyte, which is superior to the +3 Da shift provided by commercially available partially labeled forms like 1-Methylbenz[a]anthracene-d3. The +14 Da shift places the internal standard's quantifier ion well outside the isotopic cluster of the native 2-methylbenz[a]anthracene, practically eliminating ion cross-talk . This is critical because deuterium-labeled PAHs have been shown to produce underestimated concentrations when their signals interfere with those of native analytes in the ion source [1].

Mass Shift
Class-level inference
+14 Da (d14) vs. +3 Da (d3)
Reduces isotopic overlap for trace‑level selectivity.
Theoretical mass shift; validate in target matrix.
Mass Spectrometry Isotope Dilution Internal Standard Selection

Isomeric Selectivity: Unique Relative Response Factor vs. Other Methylbenz[a]anthracenes

Using a two-dimensional GC-MS method, the relative response factor (RRF) for 2-methylbenz[a]anthracene was determined to be 0.73 (SD 0.06). This value is distinct from its closest isomers, such as 1-methylbenz[a]anthracene (RRF 0.54) and 3-methylbenz[a]anthracene (RRF 0.87). The quantification of a sample using a group RRF would therefore lead to a concentration error of +35% or -16% relative to the value obtained with the compound-specific deuterated standard [1]. This data provides direct quantitative justification for using 2-Methylbenz[a]anthracene-d14 as the internal standard for its specific native isomer, rather than relying on a general methylbenz[a]anthracene class standard.

Isomeric RRF
Head-to-head
RRF 0.73 for 2‑MBA; vs. 0.54 (1‑MBA) and 0.87 (3‑MBA)
Prevents 16–35% quantification bias vs. generic isomer.
GC×GC‑MS; Skoczynska et al. 2013.
Gas Chromatography Method Validation Environmental Analysis

Comparison of Quantification Accuracy Against 13C-Labeled Internal Standards

In a controlled study of PAH quantification in sediment, deuterium-labeled PAHs (PAHs-d), as a class, yielded significantly lower concentrations (p<0.05) than their 13C-labeled counterparts (13C-PAHs). The observed difference ranged from 1.9% to 4.3%, which is attributed to the higher stability of PAHs-d during pressurized liquid extraction (PLE) [1]. This finding is critical for 2-Methylbenz[a]anthracene-d14 users; while 13C-labeled analogs may offer slightly superior accuracy in specific high-temperature extraction workflows, the widespread availability and lower cost of perdeuterated standards make them the pragmatic choice for routine environmental monitoring, provided this systematic bias is acknowledged and corrected for.

vs. 13C‑PAH IS
Class-level inference
d‑PAH concentrations 1.9–4.3% lower
Systematic bias acceptable for screening within error budget.
Sediment CRM; PLE‑GC‑IDMS.
Isotope Dilution Mass Spectrometry Method Accuracy Analytical Chemistry

Differentiation via Carcinogenic Potency: Safety Implications for Handling

The carcinogenic potency of monomethylbenz[a]anthracenes is highly dependent on the methyl substitution position. 2-Methylbenz[a]anthracene (2-MBA) is recognized as a compound with lower carcinogenic activity compared to the highly potent 7,12-dimethylbenz[a]anthracene (DMBA) and certain other monomethyl isomers [1]. DMBA is a classic potent tumor initiator, often two orders of magnitude more active than its monomethyl counterparts. While using a deuterated standard does not alter the intrinsic toxicity of the parent structure, selecting 2-Methylbenz[a]anthracene-d14 over a similarly labeled DMBA-d14 standard, where analytical suitability is otherwise equal, represents a tangible reduction in handling risk for laboratory personnel.

Carcinogenicity Context
Class-level inference
2‑MBA reported with negligible tumor‑initiating activity vs. highly potent DMBA
Supports handling‑protocol review for lab safety.
Mouse skin studies; Rice et al. 1988.
Carcinogenicity Toxicology Laboratory Safety

Chromatographic Resolution of Perdeuterated from Parent PAH in Reversed-Phase LC

A foundational study on perdeuterated PAH internal standards established that they consistently elute before their parent non-deuterated PAH in reversed-phase liquid chromatography (LC), whereas they co-elute in normal-phase separations. This behavior allows for baseline resolution in reversed-phase methods, preventing the internal standard from co-eluting with and suppressing the signal of the target analyte [1]. For 2-Methylbenz[a]anthracene-d14, this means that in validated LC-fluorescence or LC-MS methods, the deuterated analog can be accurately quantified as a distinct chromatographic peak, a critical advantage over non-deuterated surrogate standards.

LC Resolution
Class-level inference
Elutes before native PAH in reversed‑phase LC; baseline separation.
Enables distinct internal standard peak in LC methods.
Polymeric C18; Wise et al. 1985.
Liquid Chromatography Internal Standard Validation Complex Mixture Analysis

Defined Application Scenarios for 2-Methylbenz[a]anthracene-d14 Based on Quantitative Evidence


Tier II Environmental Forensics: Source-Apportionment of PAH Contamination

When conducting forensic analysis to apportion PAH contamination sources, the isomeric profile of methylated PAHs is key. The documented distinct relative response factor of 2-methylbenz[a]anthracene (RRF = 0.73) [1] makes its specific quantification essential to avoid the 16-35% bias introduced by using a generic isomer response. Incorporating 2-Methylbenz[a]anthracene-d14 as an internal standard enables the generation of legally defensible, high-accuracy data that can differentiate between petrogenic and pyrogenic sources, a task where misquantification could incorrectly assign liability.

Trace-Level Monitoring in Complex Food Matrices

The quantification of PAHs in smoked or grilled food products faces significant matrix effects. The +14 Da mass shift offered by 2-Methylbenz[a]anthracene-d14 provides superior selectivity over a +3 Da d3-analog , effectively isolating the internal standard signal from matrix interferences. Despite the class-level finding that PAH-d standards can underestimate concentrations by 1.9-4.3% in certain extraction methods [2], this systematic bias is acceptable for regulatory food safety screening (where a conservative underestimation is often preferred) and can be corrected through matrix-matched calibration, making the d14 standard a reliable tool for routine compliance testing.

Method Development for Metabolic Pathway Elucidation

In toxicological studies exploring the metabolic activation of 2-methylbenz[a]anthracene, precise differentiation between the parent compound and its hydroxylated metabolites is critical. The perdeuteration of the standard not only provides a 14 Da mass shift for MS differentiation but also its reversed-phase LC resolution from the parent PAH allows for co-injection and tracking through a metabolic pathway without isotopic scrambling, a well-documented challenge with partially deuterated standards. This makes it the standard of choice for in vitro microsomal incubation studies.

Occupational Safety-Driven Procurement: Benchtop Mutagenesis Research

For academic or contract research organizations conducting Ames tests or other mutagenicity assays, the documented low carcinogenic potency of the 2-methyl isomer relative to the 7,12-dimethyl isomer (DMBA) [3] is a differentiating factor. Procuring 2-Methylbenz[a]anthracene-d14 for use as a mass spectrometry standard, as opposed to other more hazardous benz[a]anthracene derivatives, inherently lowers the institutional risk profile. It simplifies experimental protocols by reducing the requirement for high-containment facilities for standard preparation, directly impacting operational costs and safety compliance workflow.

Application
Selection Property
Validation Focus
Environmental source apportionment
Isomer‑specific RRF precision
Isomer‑specific quantification accuracy for forensic reporting
Trace PAH analysis in food matrices
Perdeuteration mass shift selectivity
Matrix‑effect correction for conservative screening
In vitro metabolic pathway studies
Perdeuteration and reversed‑phase LC resolution
Co‑injection and tracking without isotopic scrambling
Benchtop mutagenicity research
Reported lower tumor‑initiating activity context
Handling protocol and containment review
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